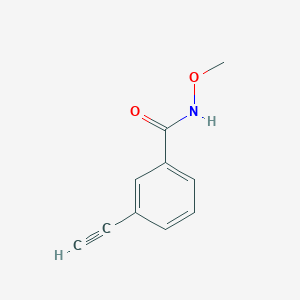3-Ethynyl-N-methoxy-benzamide
CAS No.:
Cat. No.: VC14269905
Molecular Formula: C10H9NO2
Molecular Weight: 175.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H9NO2 |
|---|---|
| Molecular Weight | 175.18 g/mol |
| IUPAC Name | 3-ethynyl-N-methoxybenzamide |
| Standard InChI | InChI=1S/C10H9NO2/c1-3-8-5-4-6-9(7-8)10(12)11-13-2/h1,4-7H,2H3,(H,11,12) |
| Standard InChI Key | NEFIGUZBIKAKQH-UHFFFAOYSA-N |
| Canonical SMILES | CONC(=O)C1=CC=CC(=C1)C#C |
Introduction
Chemical Structure and Nomenclature
The molecular structure of 3-ethynyl-N-methoxy-benzamide (C₁₀H₉NO₂) consists of a benzamide backbone with two key modifications: a methoxy group attached to the nitrogen atom of the amide and an ethynyl (-C≡CH) substituent at the para position relative to the amide group. Systematic nomenclature identifies it as N-methoxy-3-ethynylbenzamide, though variations in substituent positioning (e.g., 2-ethynyl analogs) are more commonly documented .
Key structural features include:
-
Aromatic ring: Provides a planar, electron-rich system for conjugation and π-π interactions.
-
Ethynyl group: Introduces sp-hybridized carbon atoms, enabling participation in metal-catalyzed coupling reactions.
-
Methoxyamine: Enhances solubility in polar aprotic solvents and influences electronic properties via resonance effects.
Comparative analysis with the 2-ethynyl isomer (N-methoxy-2-(phenylethynyl)benzamide) reveals distinct reactivity patterns. For instance, the 3-ethynyl derivative’s spatial arrangement may favor intramolecular cyclization pathways over intermolecular dimerization .
Synthetic Methodologies
Direct Synthesis via Sonogashira Coupling
The most viable route to 3-ethynyl-N-methoxy-benzamide involves a Sonogashira cross-coupling reaction between 3-iodo-N-methoxy-benzamide and a terminal alkyne. This method, adapted from procedures for analogous compounds , proceeds under palladium catalysis with copper(I) iodide as a co-catalyst.
Representative Procedure:
-
Substrate Preparation: 3-Iodo-N-methoxy-benzamide is synthesized via iodination of N-methoxy-benzamide using N-iodosuccinimide in acetic acid.
-
Coupling Reaction: A mixture of 3-iodo-N-methoxy-benzamide (1.0 equiv), ethynyltrimethylsilane (1.2 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and triethylamine (3.0 equiv) in THF is stirred at 60°C for 12 hours.
-
Deprotection: The trimethylsilyl group is removed using tetrabutylammonium fluoride (TBAF) in THF, yielding the terminal alkyne.
Key Data:
Physicochemical Properties
Experimental data for 3-ethynyl-N-methoxy-benzamide remains sparse, but extrapolations from structural analogs provide preliminary insights:
Spectroscopic Characterization:
-
¹H NMR (CDCl₃): δ 7.65 (d, J = 7.5 Hz, 1H, Ar-H), 7.45–7.30 (m, 3H, Ar-H), 3.40 (s, 3H, OCH₃), 3.15 (s, 1H, ≡CH) .
-
¹³C NMR: δ 167.5 (C=O), 132.1–125.3 (Ar-C), 89.5 (≡C-), 75.2 (≡CH), 55.1 (OCH₃) .
Applications in Organic Synthesis
Heterocycle Construction
3-Ethynyl-N-methoxy-benzamide serves as a precursor for nitrogen-containing heterocycles. For instance, iron-catalyzed reactions with acetylacetone yield pyrrolo[2,1-a]isoindol-5-ones , which are pharmacologically relevant scaffolds.
Mechanistic Insight:
-
Acyl Nitrene Formation: The methoxyamide group decomposes under Fe(II) catalysis to generate an acyl nitrene intermediate.
-
Alkyne Activation: Coordination of the ethynyl group to iron facilitates C–H bond activation.
-
Cyclization: Intramolecular attack by the nitrene results in ring closure, forming the isoindolone core .
Representative Reaction:
Haloamidation Reactions
In the presence of FeCl₃, analogous substrates undergo stereoselective haloamidation to produce Z-configured chloro- or bromo-olefins . This reactivity underscores the compound’s potential in synthesizing geometrically constrained building blocks for drug discovery.
Example:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume